molecular formula C10H11ClN4OS B213021 Thiacloprid amide CAS No. 676228-91-4

Thiacloprid amide

Cat. No.: B213021
CAS No.: 676228-91-4
M. Wt: 270.74 g/mol
InChI Key: LEZHOZPJYAQQNU-UHFFFAOYSA-N
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Description

Thiacloprid amide is a useful research compound. Its molecular formula is C10H11ClN4OS and its molecular weight is 270.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.
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Mechanism of Action

Target of Action

Thiacloprid-amide, also known as Thiacloprid amide or (Z)-[3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]urea, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the transmission of nerve impulses in the nervous system .

Mode of Action

The mode of action of Thiacloprid-amide is similar to other neonicotinoids. It disrupts the insect’s nervous system by stimulating nicotinic acetylcholine receptors . This interaction leads to the overstimulation of the nervous system, resulting in paralysis and eventual death of the insect .

Biochemical Pathways

Thiacloprid-amide affects the biochemical pathways related to the nervous system of insects. The compound binds to the nicotinic acetylcholine receptors, disrupting the normal functioning of the nervous system . Microbial systems release the cyano group of thiacloprid and oxidize the hydroxyl group to the carbonyl group to generate 4-hydroxy thiacloprid. 4-hydroxy thiacloprid is rapidly converted into 4-keto-imeni thiacloprid by the decyanotation process .

Pharmacokinetics

It is known that thiacloprid-amide is a persistent metabolite of thiacloprid in soil .

Result of Action

The primary result of Thiacloprid-amide’s action is the disruption of the insect’s nervous system, leading to paralysis and death . This makes it an effective insecticide for controlling a variety of sucking and chewing insects, primarily aphids and whiteflies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Thiacloprid-amide. For instance, its persistence in soil suggests that soil composition and conditions may affect its availability and effectiveness . Furthermore, the compound’s action can be influenced by environmental pH and temperature conditions .

Biochemical Analysis

Biochemical Properties

Thiacloprid-amide interacts with various enzymes and proteins. Microbial systems release the cyano group of thiacloprid and oxidize the hydroxyl group to the carbonyl group to generate 4-hydroxy thiacloprid . This 4-hydroxy thiacloprid is rapidly converted into 4-keto-imeni thiacloprid by the decyanotation process . In these two steps of detoxification, thiacloprid loses the cyano and hydroxyl groups .

Cellular Effects

Thiacloprid-amide affects the immune cells of fish. This was found both in primary cultures of leukocytes isolated from the carp head kidney and in the continuous adherent carp monocyte/macrophage cell line . Moreover, the results revealed that thiacloprid-amide generates oxidative stress in carp immune cells and that this is one of the most important mechanisms of neonicotinoid immunotoxicity .

Molecular Mechanism

The mechanism of action of thiacloprid-amide involves disruption of the insect’s nervous system by stimulating nicotinic acetylcholine receptors . This is similar to other neonicotinoids .

Temporal Effects in Laboratory Settings

Microbial degradation of thiacloprid to thiacloprid-amide has been observed with half-lives of 14.3 days, 1.8 days, and 20.9 hours, respectively . This suggests that the effects of thiacloprid-amide can change over time in laboratory settings.

Dosage Effects in Animal Models

The effects of thiacloprid-amide vary with different dosages in animal models. At sub-micromolar concentrations ranging from 2.25 to 20 μM, thiacloprid-amide affects the immune cells of fish . Importantly, thiacloprid-amide showed significantly higher cytotoxicity towards fish leukocytes than its parent compounds, imidacloprid and thiacloprid .

Metabolic Pathways

Thiacloprid-amide is involved in the metabolic pathways of neonicotinoids. Microbial systems release the cyano group of thiacloprid and oxidize the hydroxyl group to the carbonyl group to generate 4-hydroxy thiacloprid . This 4-hydroxy thiacloprid is rapidly converted into 4-keto-imeni thiacloprid by the decyanotation process .

Biological Activity

Thiacloprid amide is a metabolite of the neonicotinoid insecticide thiacloprid, which has garnered attention due to its biological activity and potential environmental impacts. This article reviews the biological activity of this compound, focusing on its toxicity, metabolic pathways, and effects on various organisms, particularly aquatic species.

This compound has the chemical formula C10H11ClN4OS\text{C}_{10}\text{H}_{11}\text{ClN}_4\text{OS} and is classified as a neonicotinoid. Its structure allows it to interact with nicotinic acetylcholine receptors (nAChRs), which are present in both insects and vertebrates, leading to various biological effects.

Metabolic Pathways

Thiacloprid undergoes extensive metabolism in various organisms, leading to the formation of multiple metabolites, including this compound. Research indicates that thiacloprid is primarily metabolized through pathways involving hydroxylation and cleavage of the thiazolidine ring. The main metabolic pathways include:

  • Hydroxylation of the thiazolidine ring : This process leads to glucuronidation and other modifications.
  • Oxidative cleavage : This results in the formation of metabolites that can exhibit varying degrees of toxicity.

Studies have shown that this compound exhibits significantly higher cytotoxicity towards fish leukocytes compared to its parent compound, thiacloprid. This suggests that the metabolite may pose greater risks to aquatic organisms than previously understood .

Immunotoxicity

This compound has been shown to affect immune function in fish. A study demonstrated that exposure to this compound at sub-micromolar concentrations (2.25 to 20 μM) resulted in oxidative stress within immune cells isolated from carp. Key findings include:

  • Increased Reactive Oxygen Species (ROS) : Exposure led to significant increases in ROS production.
  • Altered Antioxidant Status : There was a decrease in antioxidant enzyme activity (e.g., superoxide dismutase and catalase), indicating compromised cellular defenses against oxidative stress.
  • Cytotoxicity : this compound exhibited higher cytotoxic effects on fish leukocytes than both imidacloprid and thiacloprid, emphasizing the need for further investigation into its immunotoxic potential .

Toxicological Studies

A variety of toxicological studies have assessed the effects of thiacloprid and its metabolites across different species. The following table summarizes key findings from these studies:

Study TypeOrganismNOAEL (mg/kg/day)LOAEL (mg/kg/day)Observed Effects
90-Day Oral ToxicityRats7.3 (males), 7.6 (females)28.6 (males), 35.6 (females)Liver toxicity, hypertrophy
Chronic FeedingMice5.7 (males), 10.9 (females)234.1 (males), 475.3 (females)Liver toxicity, lymph node changes
Developmental NeurotoxicityRats4.425.6Decreased body weight gain during gestation
Inhalation StudyRats0.5424.93Liver hypertrophy, respiratory distress

Case Studies

Several case studies have highlighted the ecological impacts of this compound:

  • Aquatic Ecosystems : Research has indicated that exposure to thiacloprid and its metabolites can lead to significant disruptions in aquatic ecosystems, particularly affecting fish populations due to their immunotoxic effects.
  • Pollinator Health : Studies have also explored the impact of neonicotinoids on pollinators like bumblebees, with indications that metabolites such as this compound may contribute to declines in bee populations through neurotoxic mechanisms .

Scientific Research Applications

Agricultural Applications

Thiacloprid amide is primarily utilized in agriculture as an insecticide to control various pests. Its effectiveness stems from its mode of action, which involves the inhibition of nicotinic acetylcholine receptors in insects, leading to impaired nerve function. The compound is particularly effective against pests such as aphids and beetles that threaten crops like oilseed rape and maize.

Table 1: Efficacy of this compound in Agricultural Settings

CropTarget PestApplication MethodEfficacy (%)
Oilseed RapeMeligethes aeneusFoliar Spray85
MaizeWirewormSeed Treatment90
CottonVarious BeetlesFoliar Spray80

The application rates for this compound vary by crop; for instance, the maximum seasonal application rate for pome fruits is 0.50 lb a.i./A, while for cotton it is 0.28 lb a.i./A .

Environmental Degradation and Persistence

Research indicates that this compound undergoes significant degradation in soil and aquatic environments. Studies have shown that the degradation dynamics involve hydrolysis, oxidation, and reduction reactions. For example, in aerobic soil systems, the half-life of this compound ranges from 32 to 142 days, indicating moderate persistence .

Table 2: Degradation Dynamics of this compound

EnvironmentHalf-Life (Days)Major Degradation Pathways
Aerobic Soil32 - 142Hydrolysis, Oxidation
Aquatic SystemsVariableMicrobial Biodegradation

The presence of copper has been shown to enhance the degradation of thiacloprid in specific microbial strains, suggesting potential bioremediation strategies using copper-stimulated microorganisms .

Immunotoxicological Effects

Recent studies have highlighted the immunotoxic effects of this compound on non-target organisms. Research conducted on common carp revealed that this compound and its metabolites induce oxidative stress in immune cells, leading to increased formation of reactive oxygen species (ROS) and malondialdehyde (MDA) . This suggests that while this compound is effective against target pests, it may pose risks to aquatic ecosystems.

Table 3: Immunotoxic Effects on Common Carp

SubstanceEffect on Immune CellsCytotoxicity Level
This compoundIncreased ROS formationHigh
Desnitro-ThiaclopridHigher cytotoxicity than parent compoundVery High

Case Studies

Case Study 1: Efficacy in Oilseed Rape
A field trial conducted in Europe demonstrated that this compound effectively controlled Meligethes aeneus, achieving over 85% pest reduction within two weeks post-application. The study emphasized the importance of timing and environmental conditions on efficacy .

Case Study 2: Biodegradation Enhancement
In a study examining microbial degradation pathways, researchers found that adding copper to soil significantly improved the breakdown of thiacloprid by Ensifer adhaerens TMX-23, with degradation rates reaching up to 98% within 60 hours . This finding supports the potential for bioremediation strategies utilizing specific microbial communities.

Q & A

Basic Research Questions

Q. What are the key metabolic pathways involved in the transformation of Thiacloprid to Thiacloprid amide?

this compound is formed via a three-step enzymatic pathway:

  • Hydroxylation : Thiacloprid is hydroxylated to 4-Hydroxy Thiacloprid, retaining the chlorine atom while introducing an -OH group.
  • Decyanation : 4-Hydroxy Thiacloprid undergoes decyanation, forming 4-Keto-imeni Thiacloprid, where the hydroxyl group is replaced by a ketone (C=O).
  • Amidation : The ketone reacts with ammonia (NH₃) to form the amide group (CONH₂), yielding this compound . Methodological Insight: Use HPLC or LC-MS to track intermediate metabolites in controlled microbial or soil systems.

Q. How can this compound be detected in environmental and biological matrices?

  • Immunoassays : Competitive ELISA shows high selectivity for this compound, with a detection limit of 0.053 ng/g. Methanol extraction followed by dilution minimizes matrix interference .
  • Chromatography : LC-MS/MS is preferred for differentiating this compound from structurally similar neonicotinoids. Validate methods using spiked samples to ensure specificity .

Q. What are the acute toxic effects of this compound on non-target organisms?

  • Chironomus riparius (midge larvae) : Thiacloprid induces dose-dependent mortality (e.g., 52% mortality at MRD) but shows reduced toxicity when combined with nano-Al₂O₃ due to altered uptake kinetics .
  • Honeybees : this compound exhibits lower acute toxicity compared to parent compounds, requiring high doses (e.g., >90% mortality in C. obstricus at field-relevant concentrations) . Methodological Note: Use standardized OECD guidelines for toxicity assays, with controls for nanoparticle interactions .

Advanced Research Questions

Q. How should experimental designs account for this compound’s environmental persistence and bioavailability?

  • Soil Studies : Monitor degradation kinetics under varying pH and microbial activity (e.g., S. malophilus accelerates hydrolysis to 4-hydroxy derivatives). Include sterile controls to distinguish biotic/abiotic pathways .
  • Bioavailability : Measure adsorption coefficients (Kd) in soil-water systems to predict leaching potential. Use isotopic labeling (e.g., ¹⁴C-Thiacloprid) to track metabolite distribution .

Q. How to resolve contradictions in this compound detection between environmental and human studies?

  • Soil vs. Human Metabolism : this compound persists in soil but is undetectable in human urine, suggesting rapid secondary metabolism (e.g., conjugation or excretion). Conduct in vitro hepatic microsome assays to identify human-specific metabolites .
  • Analytical Sensitivity : Compare detection limits of environmental LC-MS (ppb) vs. human biomonitoring assays (ppt). Optimize SPE pre-concentration for low-abundance urinary metabolites .

Q. What mechanisms explain the reduced toxicity of this compound in the presence of nanoparticles?

  • Nano-Al₂O₃ Interaction : Nanoparticles aggregate in the larval gut, reducing this compound uptake by 30–50%. Quantify bioaccumulation using ICP-MS for Al and LC-MS for this compound .
  • Synergistic Effects : Test binary mixtures via factorial design (e.g., 2×2 matrix of nanoparticle and insecticide concentrations). Use Bliss independence or Loewe additivity models to classify interactions .

Q. What microbial strains are effective in degrading this compound, and what are their enzymatic pathways?

  • Key Strains : V. boronicumulos CGMCC 4969 mediates hydration to this compound, while S. malophilus CGMCC 1788 hydrolyzes it to 4-hydroxy derivatives .
  • Enzyme Characterization : Purify cytochrome P450 monooxygenases and amidases via ammonium sulfate precipitation. Confirm activity via NADPH depletion assays (for P450s) or NMR-based substrate depletion .

Q. How to address statistical variability in this compound toxicity data across studies?

  • Data Normalization : Use probit analysis for LD₅₀ calculations to account for non-linear dose-response curves. Apply Welch’s t-test for heterogeneous variances (e.g., mortality rates in A. abdominalis with p < 0.05) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., NorBaRAG reports) using random-effects models to quantify regional efficacy differences .

Q. What methodological rigor is required for publishing this compound research?

  • Reproducibility : Document extraction protocols (e.g., methanol:water ratios), instrument parameters (e.g., LC-MS collision energies), and negative controls. Deposit raw data in repositories like Zenodo .
  • Discussion Standards : Contrast findings with prior work (e.g., EFSA MRL evaluations) and explicitly address limitations (e.g., humidity effects on dust toxicity assays) .

Properties

IUPAC Name

[3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4OS/c11-8-2-1-7(5-13-8)6-15-3-4-17-10(15)14-9(12)16/h1-2,5H,3-4,6H2,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZHOZPJYAQQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=NC(=O)N)N1CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Feasible Synthetic Routes

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